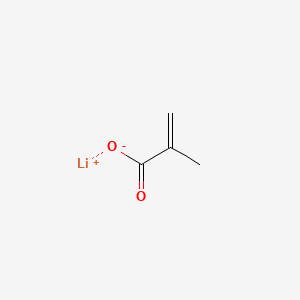

メタクリル酸リチウム

説明

Lithium methacrylate (LiMA) is a synthetic organic compound that is used in a variety of scientific applications. It is a lithium salt of methacrylic acid, which is a monomer used to create polymers. LiMA has been used in various scientific fields such as chemistry, material science, and biochemistry, as it has a wide range of properties that make it a valuable compound.

科学的研究の応用

リチウムポリマー電池

メタクリル酸リチウムは、リチウムポリマー電池の重要な設計ツールであるその場重合プロセスで使用されます . このプロセスは、リチウムポリマー電池におけるポリマー電解質の統合に関連する複雑さを克服するための強力な製造ツールとして広く採用されています .

イオン伝導率の向上

メタクリル酸リチウムは、イオン伝導率の向上に貢献します。 ある研究では、Li+カチオンがPMMA–PLAブレンドの構造変化とイオン伝導率の向上に寄与することが明らかになりました .

充電式リチウム電池

メタクリル酸リチウムは、充電式リチウム電池の製造に使用されます。 市販の液体電解質とメタクリル酸メチルの混合物をCR2032セルに封入しました .

ポリマーの物理的性質の改質

リチウムイオン電池のリチウム塩は、ポリ(メタクリル酸メチル)(PMMA)の物理的性質を効果的に改質します。 塩のアニオン種は、PMMAのガラス転移挙動に大きく影響しました .

ポリマーにおける添加剤効果

メタクリル酸リチウムは、ポリマーに添加剤効果があります。 LiCF3SO3、LiCOOCF3、LiClO4、LiBrなど、さまざまなリチウム塩がPMMAのガラス転移温度(Tg)を改質するために使用されています .

その場熱重合

作用機序

Target of Action

Lithium methacrylate, like other lithium salts, primarily targets neurotransmitters and second messenger systems within cells . It interacts with dopamine and glutamate pathways, which play crucial roles in the pathogenesis of bipolar affective disorder .

Mode of Action

Lithium methacrylate competes with other cations, especially sodium and magnesium, for macromolecular binding sites . In the dopamine pathway, lithium decreases presynaptic dopamine activity and inactivates postsynaptic G proteins, reducing excitatory neurotransmission in the brain . In the glutamate pathway, lithium enhances inhibitory neurotransmission by downregulating the NMDA receptor and inhibiting the myoinositol second messenger system .

Biochemical Pathways

Lithium methacrylate affects several biochemical pathways. It modulates the dopamine and glutamate pathways, leading to changes in neurotransmission . It also impacts the myoinositol pathway, which is responsible for maintaining signal efficiency by producing two postsynaptic second messenger system pathways .

Pharmacokinetics

The pharmacokinetics of lithium is linear within the dose regimen used in clinical practice . Lithium has an extremely narrow therapeutic window, necessitating careful therapeutic drug monitoring .

Result of Action

The molecular and cellular effects of lithium methacrylate’s action are diverse. It alters the functionality of dopamine-associated G protein subunits, likely correcting dopamine dysregulation . It also downregulates the NMDA receptor and inhibits the myoinositol second messenger system, enhancing inhibitory neurotransmission .

Action Environment

Environmental factors can influence the action, efficacy, and stability of lithium methacrylate. For instance, the anionic species of lithium salts strongly affect the glass transition behavior of poly (methyl methacrylate) (PMMA), a property indicative of the heat resistance of amorphous polymers . This suggests that the physical properties of lithium methacrylate can be effectively modified by environmental conditions .

特性

IUPAC Name |

lithium;2-methylprop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6O2.Li/c1-3(2)4(5)6;/h1H2,2H3,(H,5,6);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLQOUIUVEQXDPW-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Li+].CC(=C)C(=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5LiO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20157500 | |

| Record name | Lithium methacrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20157500 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

92.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

13234-23-6 | |

| Record name | Lithium methacrylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013234236 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Lithium methacrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20157500 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Lithium methacrylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.900 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

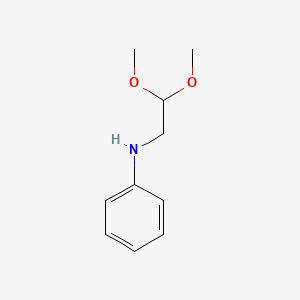

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

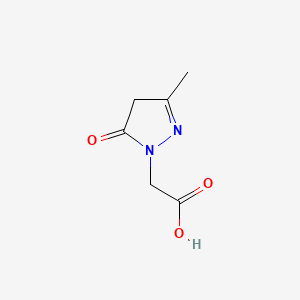

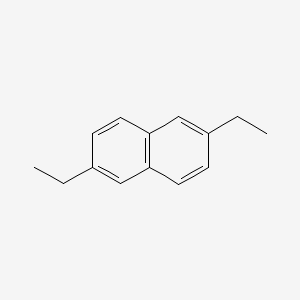

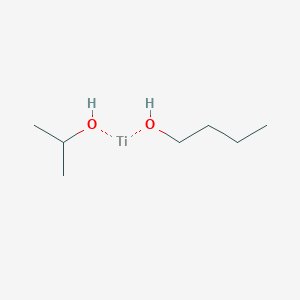

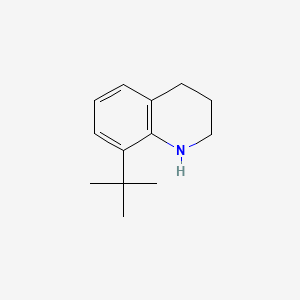

Feasible Synthetic Routes

Q & A

ANone: Lithium methacrylate has the molecular formula C4H5LiO2 and a molecular weight of 96.01 g/mol. While specific spectroscopic data isn't provided in the given research papers, it can be characterized using techniques like nuclear magnetic resonance (NMR) spectroscopy and infrared (IR) spectroscopy.

ANone: Lithium methacrylate introduces ionic groups into polymer chains. These ionic groups can interact favorably with polar groups in other polymers through ion-dipole interactions. This favorable interaction enhances miscibility, leading to more homogeneous blends. Research has demonstrated this effect in blends of styrene ionomers (containing lithium methacrylate) with poly(alkylene oxides) [].

ANone: Incorporating lithium methacrylate into polymer electrolytes can significantly enhance ionic conductivity. For example, in poly(acrylonitrile-co-lithium methacrylate) [P(AN-co-LiMA)] based electrolytes, the ionic groups in P(AN-co-LiMA) interact with ethylene carbonate (EC), a common plasticizer, preventing its crystallization []. This, in turn, improves ion mobility and boosts conductivity, particularly at lower temperatures.

ANone: Increasing lithium ion concentration, introduced via lithium methacrylate, generally leads to a decrease in the crystalline melting temperature of polymer electrolytes. This effect has been observed in systems where lithium methacrylate is incorporated into heptadecane functionalized poly(ethylene oxide) (PEO) methacrylate []. The reduction in melting temperature suggests a decrease in the size and uniformity of crystalline domains within the polymer electrolyte as lithium ion concentration increases.

ANone: Yes, lithium methacrylate is also utilized in the synthesis of hydrogels. It can be incorporated as ionic groups within the hydrogel structure, influencing properties like swelling behavior. Research has shown its use in cerium(IV)-initiated polymerization of acrylamide-based hydrogels [, ].

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4'-Nitro-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B1598431.png)

![{[(4-Ethyl-2,3-dioxopiperazin-1-yl)carbonyl]amino}(4-hydroxyphenyl)acetic acid](/img/structure/B1598441.png)

![3-[Cyano(2,4-dichlorophenyl)methylene]carbazamidine](/img/structure/B1598443.png)